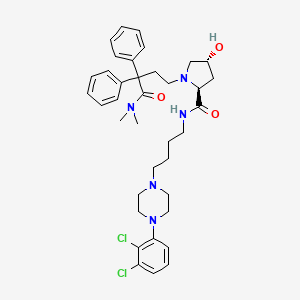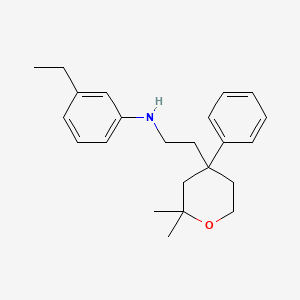
sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate is a chemical compound that features a sodium ion coordinated with a chiral imidazole derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate typically involves the reaction of (2S)-2-imidazol-1-yl-4-methylsulfanylbutanoic acid with a sodium base. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring of reaction parameters to achieve high yield and purity. The final product is typically purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
Sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazoline derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
科学的研究の応用
Sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and metabolic disorders.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, modulating the activity of the target protein. The methylsulfanyl group may also participate in redox reactions, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
Sodium;(2S)-2-imidazol-1-yl-4-methylsulfinylbutanoate: An oxidized derivative with a sulfinyl group.
Sodium;(2S)-2-imidazol-1-yl-4-methylsulfonylbutanoate: An oxidized derivative with a sulfonyl group.
Sodium;(2S)-2-imidazol-1-yl-4-ethylsulfanylbutanoate: A similar compound with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
Sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate is unique due to its specific combination of an imidazole ring and a methylsulfanyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C8H11N2NaO2S |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
sodium;(2S)-2-imidazol-1-yl-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C8H12N2O2S.Na/c1-13-5-2-7(8(11)12)10-4-3-9-6-10;/h3-4,6-7H,2,5H2,1H3,(H,11,12);/q;+1/p-1/t7-;/m0./s1 |
InChIキー |
UVZSWUUNZRKXEG-FJXQXJEOSA-M |
異性体SMILES |
CSCC[C@@H](C(=O)[O-])N1C=CN=C1.[Na+] |
正規SMILES |
CSCCC(C(=O)[O-])N1C=CN=C1.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





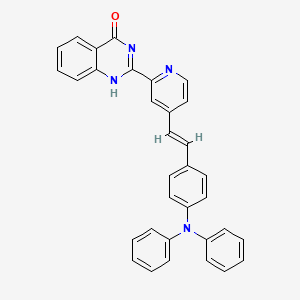

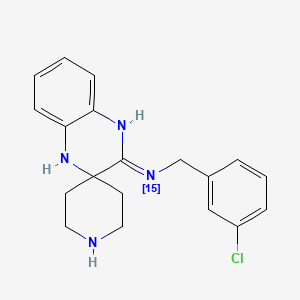
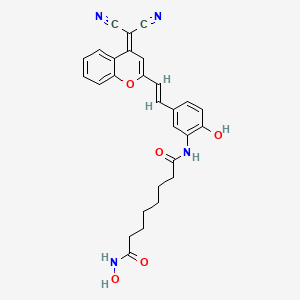
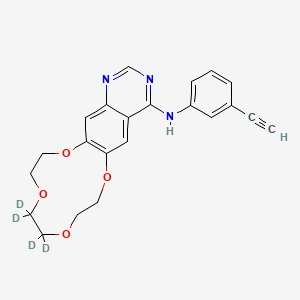
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12379295.png)
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12379297.png)

![[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12379310.png)
